molecular formula C18H14N4O3S B2423162 2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1207007-20-2

2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2423162
CAS No.: 1207007-20-2
M. Wt: 366.4
InChI Key: XQDFHKPTMKOOBV-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Several studies have synthesized derivatives of oxadiazole and benzoxazole compounds, demonstrating their potential as potent antimicrobial agents. For example, Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, finding significant antibacterial activity against a range of bacterial strains Ramalingam, Ramesh, & Sreenivasulu, 2019. This suggests that related compounds could be explored for their antibacterial properties.

Antitumor Activity

Compounds with similar structures have been evaluated for their antitumor activities. For instance, Yurttaş, Tay, & Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for potential antitumor activity against human tumor cell lines, showing considerable activity against some cancer cell lines Yurttaş, Tay, & Demirayak, 2015. This demonstrates the potential of such compounds in cancer research.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets. For example, Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone derivatives, including those with thioacetamide linkages, and evaluated them for antitumor activity. The study incorporated molecular docking to understand the compounds' interactions with biological targets, showing promising results against various cancer cell lines Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016. This highlights the importance of computational methods in evaluating the potential therapeutic applications of such compounds.

Antifungal and Hemolytic Agents

Rehman et al. (2016) explored N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. The compounds demonstrated activity against selected microbial species, suggesting the potential of similar compounds in developing new antifungal agents Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c23-15(11-26-18-20-13-8-4-5-9-14(13)24-18)19-10-16-21-17(22-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDFHKPTMKOOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.